Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride typically involves the chlorination of cyclopentanone followed by amination. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved. For instance, the chlorination step might involve reagents like thionyl chloride or phosphorus pentachloride, while the amination step could use ammonia or amine derivatives under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maintain consistency and yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization and recrystallization techniques to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclopentanone derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding amine.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
The major products formed from these reactions include cyclopentanone derivatives, primary amines, and substituted cyclopentanes, depending on the type of reaction and conditions used .
Scientific Research Applications
Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,2S)-2-aminocyclopentanecarboxamide hydrochloride
- Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride
Uniqueness
Rel-(1R,2S)-2-chlorocyclopentan-1-amine hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
(1R,2S)-2-chlorocyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRQXAFEMHESLE-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.